1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride

Descripción

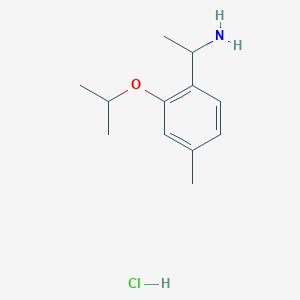

1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride is a substituted phenylethylamine derivative characterized by an ethylamine backbone attached to a phenyl ring substituted with an isopropoxy group at the 2-position and a methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Propiedades

IUPAC Name |

1-(4-methyl-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-8(2)14-12-7-9(3)5-6-11(12)10(4)13;/h5-8,10H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGBRYAYBCJORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2203843-09-6

- Molecular Formula : C12H17ClN2O

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.

- Antidepressant Effects : Research has shown that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.

- Cytotoxicity : In vitro studies have indicated that the compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various receptors and enzymes:

- Receptor Interaction : The compound may modulate the activity of specific neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

In a study published in 2023, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential for development as an antibacterial agent.

Case Study 2: Antidepressant Effects

A pharmacological study conducted in 2024 explored the antidepressant-like effects of the compound in animal models. Results showed that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with reduced depressive behaviors as measured by standard behavioral tests. This positions the compound as a promising candidate for further development in treating depression.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride with related compounds:

Key Observations :

- Substituent Effects : The isopropoxy and methyl groups in the target compound confer steric bulk and moderate lipophilicity compared to polar hydroxyl groups in dopamine or methoxy groups in other analogs .

- Backbone Modifications : Branched alkylamines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl) exhibit enhanced metabolic stability but reduced solubility due to increased hydrophobicity .

Pharmacological and Receptor Affinity

Compounds with ethylamine backbones often target neurotransmitter systems or sigma receptors:

- Sigma Ligands : Derivatives like NE-537 and NE-535 (from ) show potent sigma(1) receptor affinity due to methoxy and phenylethoxy substitutions. The isopropoxy group in the target compound may similarly modulate sigma receptor interactions .

- Neurotransmitter Analogs: Dopamine HCl acts on dopamine receptors, while substitutions like isopropoxy or halogens (e.g., fluorine in ) shift activity toward non-catecholaminergic targets .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.